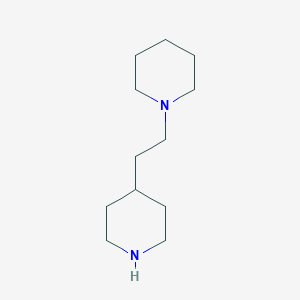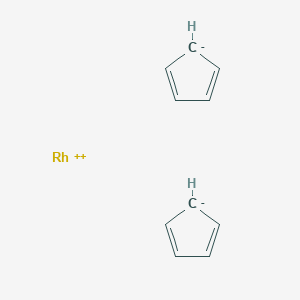
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₉H₁₄O₄. It is a derivative of cyclobutane, featuring two ester groups and a methyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of dimethyl malonate with 2-methyl-1,3-butadiene in the presence of a strong acid catalyst can yield the desired compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced, such as ethers or amines.
Aplicaciones Científicas De Investigación
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which dimethyl 2-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can be exploited in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl cyclobutane-1,1-dicarboxylate
- Dimethyl 1,2-cyclobutanedicarboxylate
- Dimethyl 1,3-cyclobutanedicarboxylate
Uniqueness
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate is unique due to the presence of a methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This structural feature distinguishes it from other cyclobutane derivatives and can lead to different reaction pathways and applications.
Propiedades
IUPAC Name |
dimethyl 2-methylcyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6-4-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTZRIUJDWUIFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)













